molecular formula C35H36Cl2N8O5 B608329 Keto Itraconazole CAS No. 112560-33-5

Keto Itraconazole

Cat. No.: B608329
CAS No.: 112560-33-5
M. Wt: 719.6 g/mol
InChI Key: GZEZATDDANETAV-CEAPFGRNSA-N
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Description

Keto-itraconazole is a metabolite of Itraconazole.

Scientific Research Applications

Synthesis and Structural Analysis

  • A compound structurally related to the one , featuring a 1,2,4-triazole ring, was synthesized and its structure determined through various spectroscopic methods (M. Wujec & R. Typek, 2023).

Antimicrobial Properties

  • A study on 1,2,4-Triazole derivatives, which are structurally similar to the compound , revealed significant antimicrobial activities (H. Bektaş et al., 2007).
  • Another research on related compounds showed high topical in vivo activity against vaginal candidosis and dermatophytosis in animal models (J. Heeres et al., 1983).

Characterization of Degradation Products

  • The degradation of Itraconazole, which shares a similar triazole moiety with the compound , led to the identification of novel degradation products. Their structures were elucidated using advanced spectroscopic techniques (Santhosh Guduru et al., 2019).

Structural Modifications and Biological Activities

  • Research on the synthesis and antimicrobial activities of biheterocyclic compounds containing 1,2,4-triazol-3-one, a core structure in the compound , indicated that certain modifications can enhance antimicrobial activities (A. Demirbaş et al., 2010).

Stability and Solubility Studies

  • A study focusing on solid-liquid equilibrium measurements for compounds with a 1,2,4-triazole structure, related to the compound , provided insights into their solubility and stability under different conditions (Kuveneshan Moodley et al., 2019).

Extraction and Characterization Techniques

  • Extraction of acids using compounds similar to the one was explored, demonstrating the potential application of these compounds in chemical separation processes (L. G. Golubyatnikova et al., 2012).

Mechanism of Action

Keto Itraconazole, also known as “keto-ITZ” or “4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one”, is a metabolite of the antifungal drug Itraconazole . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound, like its parent compound Itraconazole, primarily targets the 14-α-sterol demethylase , a cytochrome P-450 enzyme necessary for the conversion of lanosterol to ergosterol . Ergosterol is a vital component of fungal cell membranes .

Mode of Action

This compound interacts with 14-α-sterol demethylase, inhibiting the synthesis of ergosterol . This results in increased fungal cellular permeability due to reduced amounts of ergosterol present in the fungal cell membrane . The inhibition of ergosterol synthesis disrupts the cell membrane structure, thereby preventing the growth of the fungus .

Biochemical Pathways

The inhibition of ergosterol synthesis by this compound disrupts the normal functioning of the fungal cell membrane . This disruption affects various biochemical pathways within the fungal cell, leading to its eventual death .

Pharmacokinetics

This compound, as a metabolite of Itraconazole, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Itraconazole is highly permeable and undergoes more than 90% metabolism . The pharmacokinetics of this compound remain largely unknown due to the lack of an accurate and reliable determination method .

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, this compound increases cellular permeability, leading to cell death .

Properties

CAS No.

112560-33-5

Molecular Formula

C35H36Cl2N8O5

Molecular Weight

719.6 g/mol

IUPAC Name

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one

InChI

InChI=1S/C35H36Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-24,31H,13-16,18-20H2,1-2H3/t24?,31-,35-/m1/s1

InChI Key

GZEZATDDANETAV-CEAPFGRNSA-N

Isomeric SMILES

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

SMILES

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Keto-itraconazole;  Keto itraconazole;  Ketoitraconazole; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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